Phosphostim Sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
259793-78-7 |
|---|---|
Molecular Formula |
C5H10BrNa3O8P2 |
Molecular Weight |
408.95 |
IUPAC Name |
trisodium;[(4-bromo-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H13BrO8P2.3Na/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10;;;/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10);;;/q;3*+1/p-3 |
InChI Key |
GEPIOVCKTFYBAA-UHFFFAOYSA-K |
SMILES |
CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CBr)O.[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IPH-1101; IPH 1101; IPH1101; Phosphostim; Phosphostim Sodium |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Phosphostim Sodium
Vγ9Vδ2 T-Lymphocyte Activation
The primary cellular targets of Phosphostim sodium are the Vγ9Vδ2 T-lymphocytes, which constitute the majority of circulating γδ T-cells in humans. mdpi.comfrontiersin.org The activation of these cells by phosphoantigens is a key event in the initiation of an immune response against infected or malignant cells.
Direct Agonist Activity on Vγ9Vδ2 T-Cells
This compound and other similar phosphoantigens function as direct agonists for Vγ9Vδ2 T-cells. nih.gov This means they can directly stimulate these cells to proliferate, produce cytokines, and exert cytotoxic functions. nih.govfrontiersin.org The activation process is dependent on the T-cell receptor (TCR) expressed by Vγ9Vδ2 T-cells. frontiersin.orgnih.gov Studies have shown that synthetic phosphoantigens like Phosphostim can induce the expansion and activation of Vγ9Vδ2 T-cells ex vivo. nih.gov This direct agonistic activity is a hallmark of phosphoantigens and underpins their therapeutic potential in immunotherapy.
The potency of different phosphoantigens can vary significantly. For instance, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a naturally occurring phosphoantigen from the microbial non-mevalonate pathway, is about 10,000-fold more potent at stimulating Vγ9Vδ2 T-cells than isopentenyl pyrophosphate (IPP), which is produced in the human mevalonate (B85504) pathway. mdpi.com
Mechanistic Distinction from Mevalonate Pathway Inhibitors
The mechanism of action of direct phosphoantigen agonists like this compound is distinct from that of mevalonate pathway inhibitors, such as aminobisphosphonates (e.g., zoledronate) and alkylamines. nih.govresearchgate.net While both classes of compounds lead to the activation of Vγ9Vδ2 T-cells, they do so through different means.
Mevalonate pathway inhibitors block enzymes like farnesyl pyrophosphate synthase (FPPS), leading to the intracellular accumulation of endogenous phosphoantigens, primarily IPP. nih.govresearchgate.netnih.gov This buildup of IPP then sensitizes the cells to be recognized and killed by Vγ9Vδ2 T-cells. nih.govfrontiersin.org In contrast, this compound and other exogenous phosphoantigens can directly activate Vγ9Vδ2 T-cells, bypassing the need for intracellular accumulation of endogenous precursors. nih.gov However, the activation by exogenous phosphoantigens still relies on an "inside-out" signaling mechanism where the phosphoantigen needs to be present inside the target cell to trigger the conformational changes necessary for T-cell recognition. biorxiv.orgresearchgate.net
It is important to note that while mevalonate pathway inhibitors can effectively expand Vγ9Vδ2 T-cells, prolonged inhibition of this pathway can impair their effector functions. nih.govresearchgate.net This highlights the distinct pharmacological profiles of direct agonists versus pathway inhibitors.
| Compound Class | Mechanism of Action | Primary Activating Molecule | Effect on Mevalonate Pathway |
|---|---|---|---|
| This compound (Phosphoantigen Agonist) | Directly activates Vγ9Vδ2 T-cells via TCR engagement, mediated by Butyrophilin proteins. nih.govnih.gov | Exogenous phosphoantigen | Does not directly inhibit the mevalonate pathway. |
| Mevalonate Pathway Inhibitors (e.g., Aminobisphosphonates) | Inhibit enzymes (e.g., FPPS), leading to the intracellular accumulation of endogenous phosphoantigens. nih.govresearchgate.net | Endogenous Isopentenyl Pyrophosphate (IPP) | Inhibits the pathway, causing a buildup of upstream metabolites. nih.gov |
Receptor and Ligand Interactions Governing Vγ9Vδ2 T-Cell Response
The activation of Vγ9Vδ2 T-cells by this compound is not a simple ligand-receptor interaction but a highly regulated process involving the Vγ9Vδ2 TCR and a family of cell surface proteins known as butyrophilins.
Vγ9Vδ2 T-Cell Receptor (TCR) Engagement Dynamics
The Vγ9Vδ2 TCR is central to the recognition of phosphoantigens. nih.govfrontiersin.org However, the TCR does not appear to bind to soluble phosphoantigens directly. Instead, the recognition is dependent on the presence of antigen-presenting cells or target cells. frontiersin.org The current understanding is that phosphoantigens induce a conformational change in butyrophilin proteins on the target cell surface, and it is this altered conformation that is recognized by the Vγ9Vδ2 TCR. nih.gov The formation of an immunological synapse between the Vγ9Vδ2 T-cell and the target cell is a critical step, and the Vγ9Vδ2 TCR can enter this synapse even in the absence of a phosphoantigen, suggesting a pre-existing weak interaction with molecules on the target cell surface. frontiersin.org The presence of the phosphoantigen then strengthens this interaction, leading to full T-cell activation. frontiersin.org
Role of Butyrophilin Proteins (BTN3A1, BTN2A1) in Phosphoantigen Recognition
Butyrophilin proteins, particularly BTN3A1 (also known as CD277), are indispensable for the activation of Vγ9Vδ2 T-cells by phosphoantigens. mdpi.comnih.gov BTN3A1 is a transmembrane protein with an intracellular B30.2 domain that directly binds to phosphoantigens. nih.govaacrjournals.org This intracellular binding event is proposed to trigger an "inside-out" signaling cascade that alters the conformation of the extracellular domain of BTN3A1. biorxiv.org
Recent research has also highlighted the essential role of another butyrophilin family member, BTN2A1. nih.govconsensus.app It is now understood that phosphoantigens act as "molecular glues," promoting the formation of a heteromeric complex between the intracellular domains of BTN3A1 and BTN2A1. biorxiv.orgresearchgate.net This intracellular association is a key initial step. Following this, conformational changes are transmitted to the extracellular domains. BTN2A1 has been shown to be a direct ligand for the Vγ9 chain of the TCR. nih.govconsensus.app The current model suggests a composite ligand where the Vγ9Vδ2 TCR engages with both BTN3A1 and BTN2A1 on the target cell surface to initiate a productive signaling cascade. nih.govnih.gov
| Butyrophilin Protein | Key Role in Phosphoantigen Recognition | Interaction Partner(s) |
|---|---|---|
| BTN3A1 | Directly binds intracellular phosphoantigens via its B30.2 domain, initiating the signaling cascade. nih.govaacrjournals.org | Phosphoantigens, BTN2A1 (intracellularly), Vγ9Vδ2 TCR (extracellularly). biorxiv.orgnih.gov |
| BTN2A1 | Forms a heteromeric complex with BTN3A1 upon phosphoantigen binding and acts as a direct ligand for the Vγ9Vδ2 TCR. biorxiv.orgnih.govconsensus.app | BTN3A1 (intracellularly), Vγ9 chain of the TCR (extracellularly). biorxiv.orgnih.gov |
Intracellular Signal Transduction Pathways Triggered by this compound
Upon successful engagement of the Vγ9Vδ2 TCR with the phosphoantigen-induced butyrophilin complex, a cascade of intracellular signaling events is initiated within the T-cell. This signaling leads to the various effector functions of Vγ9Vδ2 T-cells, including cytokine production, proliferation, and cytotoxicity.
The initial trigger is the conformational change in the TCR complex, which leads to the activation of downstream signaling molecules. While the precise signaling pathways are still under extensive investigation, they are known to involve an increase in intracellular calcium levels, a hallmark of T-cell activation. nih.gov This calcium flux is essential for cytoskeletal remodeling and the establishment of a productive T-cell response. nih.gov
Furthermore, transcriptome analyses of phosphoantigen-activated Vγ9Vδ2 T-cells have revealed the upregulation of genes involved in T-cell activation, cell cycle progression, and interferon response pathways. frontiersin.org The activation also leads to the production and secretion of key inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). aacrjournals.org The activation of small GTPases, which are involved in various signaling pathways, is also a crucial aspect, and their function can be dependent on processes regulated by the mevalonate pathway, such as protein prenylation. nih.gov
In some contexts, the small GTPase RhoB has been identified as a critical mediator of Vγ9Vδ2 TCR activation in tumor cells. nih.gov The accumulation of phosphoantigens leads to the redistribution of RhoB to BTN3A1, which is associated with cytoskeletal changes that stabilize BTN3A1 in the membrane, facilitating its recognition by the Vγ9Vδ2 TCR. frontiersin.orgnih.gov This highlights the intricate interplay between metabolic changes within the target cell and the signaling events that lead to Vγ9Vδ2 T-cell activation.
Activation of MEK/Erk Signaling Cascade
The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is a T-cell receptor (TCR)-dependent process that engages classical intracellular signaling pathways. frontiersin.org Among the most critical of these is the MEK/Erk signaling cascade, also known as the MAPK/Erk pathway. Research using potent phosphoantigens, which mimic the action of this compound, has demonstrated that this pathway is activated with kinetics as rapid as direct TCR ligation via anti-CD3 antibodies. nih.gov
This rapid activation of the MEK/Erk pathway is indispensable for the subsequent effector functions of the Vγ9Vδ2 T cells. nih.gov Studies have shown that the MEK/Erk signaling cascade is essential for phosphoantigen-induced Vγ9Vδ2 T cell activation, proliferation, and their cytotoxic functions against tumor cells. nih.gov The signaling originates from the TCR and propagates through a series of phosphorylation events, culminating in the activation of Erk (extracellular signal-regulated kinase), which then translocates to the nucleus to regulate gene expression essential for the immune response. nih.govnih.gov
Table 1: Key Proteins in the MEK/Erk Signaling Cascade Activated by this compound
| Protein Family | Specific Kinase | Role in Pathway |
| MAPKK | MEK | Phosphorylates and activates Erk. |
| MAPK | Erk | Phosphorylates downstream targets, including transcription factors, to regulate cell proliferation, differentiation, and effector functions. |
Modulation of PI-3K/Akt Pathway Activity
In concert with the MEK/Erk cascade, the Phosphoinositide 3-kinase (PI-3K)/Akt signaling pathway is another crucial component of Vγ9Vδ2 T cell activation by this compound. nih.govnih.gov Upon stimulation with phosphoantigens, the PI-3K/Akt pathway is activated with similarly rapid kinetics to the MEK/Erk pathway. nih.gov
The activity of the PI-3K/Akt pathway is vital for the functional response of Vγ9Vδ2 T cells. nih.gov Pharmacological inhibition of PI-3K has been shown to significantly reduce the responsiveness of these cells to phosphoantigen stimulation, impairing their activation and proliferation. nih.gov This pathway plays a key role in promoting cell survival, growth, and proliferation, which are necessary for mounting an effective immune response following antigen recognition. nih.govnih.gov The activation of both the MEK/Erk and PI-3K/Akt pathways underscores the comprehensive and robust nature of the signaling response initiated by this compound in Vγ9Vδ2 T cells. nih.gov
Cytokine Production and Effector Molecule Induction
Following activation by this compound, Vγ9Vδ2 T cells differentiate into potent effector cells, a process defined by the production of a specific array of cytokines and the mobilization of cytotoxic machinery.
Preferential Induction of T-helper 1 (Th1) Cytokines (e.g., IFN-γ, TNF-α, LTα)
A hallmark of the immune response driven by phosphoantigen-stimulated Vγ9Vδ2 T cells is the preferential and rapid production of T-helper 1 (Th1) type cytokines. lenus.ienih.gov Upon stimulation, these cells quickly release significant amounts of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), often within four hours. lenus.ieresearchgate.net This response is highly polarized, as cytokines associated with Th2 (e.g., IL-13), Th17 (e.g., IL-17), or regulatory T cell (e.g., IL-10) responses are not detectable in the early phases of activation. lenus.ie
The production of IFN-γ and TNF-α is critical to the anti-tumor and anti-microbial functions of Vγ9Vδ2 T cells, contributing to the inflammation of the target microenvironment and the activation of other immune cells. frontiersin.orgnih.gov This distinct Th1 cytokine profile makes phosphoantigen-activated Vγ9Vδ2 T cells potential adjuvants for biasing immune responses toward a Th1 phenotype in immunotherapeutic strategies. lenus.ie Lymphotoxin-alpha (LTα), also known as TNF-β, is another key Th1 cytokine, and while less frequently detailed in the context of Vγ9Vδ2 T cells, the strong Th1 polarization is indicative of a coordinated pro-inflammatory response.
Table 2: Th1 Cytokines Induced by this compound-Activated Vγ9Vδ2 T Cells
| Cytokine | Primary Function in this Context |
| Interferon-gamma (IFN-γ) | Activates macrophages, enhances antigen presentation, and has direct anti-proliferative effects on tumor cells. lenus.ieresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Induces inflammatory responses, promotes tumor cell apoptosis, and mediates immune cell crosstalk. lenus.ienih.gov |
Involvement of Cytolytic Pathways (e.g., Perforin-Granzyme Pathway)
Beyond cytokine secretion, a primary effector function of Vγ9Vδ2 T cells activated by this compound is their ability to directly kill target cells, such as tumor cells or infected cells. frontiersin.orgresearchgate.net This direct cytotoxicity is mediated significantly by the granule exocytosis pathway, commonly known as the perforin-granzyme pathway. researchgate.netresearchgate.netnih.gov
Upon recognizing a target cell, activated Vγ9Vδ2 T cells release the contents of their cytotoxic granules into the immunological synapse. nih.gov These granules contain key effector molecules, including perforin (B1180081) and granzymes. nih.govnih.gov Perforin is a pore-forming protein that polymerizes on the target cell membrane, creating channels. nih.gov These pores allow for the entry of granzymes, which are serine proteases, into the cytoplasm of the target cell. researchgate.netnih.gov Once inside, granzymes initiate a caspase cascade that leads to programmed cell death, or apoptosis. researchgate.net This perforin-granzyme system represents a major and efficient mechanism by which this compound-activated T cells eliminate pathological cells. researchgate.net
Preclinical Pharmacodynamics and Biological Activity of Phosphostim Sodium
In Vitro Studies on Vγ9Vδ2 T-Cell Expansion and Activation
Optimization of Cell Culture Conditions for Lymphocyte Amplification
The successful expansion of Vγ9Vδ2 T cells in a laboratory setting is a critical step for their potential use in adoptive immunotherapy. Research has focused on optimizing cell culture conditions to achieve significant amplification of these lymphocytes. akadeum.com Key factors in this process include the use of specific phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), the active component of Phosphostim Sodium, and the supplementation of the culture medium with cytokines like Interleukin-2 (B1167480) (IL-2). nih.govnih.gov
Studies have demonstrated that culturing peripheral blood mononuclear cells (PBMCs) with Phosphostim and IL-2 can lead to a substantial expansion of Vγ9Vδ2 T cells. nih.gov For instance, a 14-day culture of PBMCs from multiple myeloma patients with Phosphostim and IL-2 resulted in a 100-fold expansion of γδ T cells in a majority of the patients. nih.gov The concentration of both the phosphoantigen and IL-2 are critical variables that need to be fine-tuned to maximize cell proliferation. researchgate.netnih.gov Different protocols have been developed to optimize the expansion for various experimental needs. nih.gov
The culture medium itself plays a vital role, with RPMI 1640 being a commonly used base. akadeum.com The addition of serum, such as fetal bovine serum (FBS), provides essential growth factors, while buffers are necessary to maintain a stable pH, to which T cells are particularly sensitive. akadeum.com The temperature is typically maintained at 37°C with a 5% CO2 atmosphere to mimic physiological conditions. akadeum.com
The duration of the culture is another important parameter. Significant expansion of T cells can often be achieved within 10-14 days. akadeum.com However, prolonged culture periods may be necessary for certain research applications. akadeum.com It has been observed that after two weeks of culture with BrHPP and IL-2, Vγ9Vδ2 T cells can constitute a high percentage of the total lymphocytes, reaching 75 ± 21% in healthy donors and 90 ± 8% in cancer patients. nih.gov
| Parameter | Condition | Rationale/Observation | Reference |
|---|---|---|---|
| Stimulant | Phosphostim (BrHPP) | Selectively activates and expands Vγ9Vδ2 T cells. | nih.govnih.gov |
| Cytokine | Interleukin-2 (IL-2) | Supports the proliferation and survival of activated T cells. | nih.govnih.gov |
| Culture Duration | 10-14 days | Sufficient time for significant T-cell expansion. | akadeum.com |
| Cell Source | Peripheral Blood Mononuclear Cells (PBMCs) | Readily available source of Vγ9Vδ2 T cells. | nih.govnih.gov |
| Outcome | Up to 100-fold expansion | Demonstrates the potent proliferative capacity of Vγ9Vδ2 T cells under optimized conditions. | nih.gov |
Phenotypic Characterization of Activated T-Cell Subsets using Activation Markers
Upon activation with this compound and IL-2, Vγ9Vδ2 T cells undergo distinct phenotypic changes, which can be characterized by the expression of various cell surface markers. Flow cytometry is a key technique used to analyze these changes. aai.orgfrontiersin.org
Activated Vγ9Vδ2 T cells typically upregulate activation markers such as CD25 and CD69. aai.org Furthermore, expanded Vγ9Vδ2 T cells often exhibit an effector memory phenotype (CD45RA⁻CD27⁻). nih.govaai.org This phenotype is characteristic of T cells that are poised for immediate effector function.
Other important markers expressed by these activated cells include NKG2D and CD16, which are receptors involved in the cytotoxic activity of Vγ9Vδ2 T cells. nih.gov The expression of chemokine receptors like CXCR3 and CCR5 has also been observed, indicating their potential to migrate to sites of inflammation. nih.gov The dynamic expression of these markers over the culture period provides insights into the functional state of the expanded T-cell population. frontiersin.org For example, the expression of CD56 and NKG2D has been shown to increase over a 25-day expansion period, correlating with enhanced cytotoxic potential. frontiersin.org
| Marker | Function/Significance | Reference |
|---|---|---|
| CD25 | High-affinity IL-2 receptor alpha chain, marker of T-cell activation. | aai.org |
| CD69 | Early activation marker. | aai.org |
| CD45RA⁻CD27⁻ | Effector memory phenotype, indicating readiness for immediate effector function. | nih.govaai.org |
| NKG2D | Activating receptor involved in tumor cell recognition and killing. | nih.gov |
| CD16 | Fc receptor involved in antibody-dependent cell-mediated cytotoxicity. | nih.gov |
| CXCR3/CCR5 | Chemokine receptors that guide migration to inflammatory sites. | nih.gov |
In Vivo Animal Model Investigations of this compound Immunomodulation
Utility of Non-Human Primate Models for Vγ9Vδ2 T-Cell Manipulation
Due to the absence of Vγ9Vδ2 T cells in rodents, non-human primates (NHPs), such as cynomolgus monkeys, serve as crucial preclinical models for studying the in vivo effects of compounds that target this T-cell subset. aai.orgmdpi.com NHPs possess γδ T-cell subsets that are highly homologous to human phosphoantigen-reactive cells, making them a valuable translational model. aai.org These models are indispensable for evaluating the in vivo activity, pharmacodynamics, and potential therapeutic applications of agents like this compound before human clinical trials. aai.orgnih.gov
Analysis of Pharmacological Response Kinetics in Animal Systems
In vivo studies in cynomolgus monkeys have provided valuable insights into the pharmacological response kinetics of this compound. aai.org The administration of BrHPP, the active ingredient in Phosphostim, leads to a potent activation of Vγ9Vδ2 T cells, resulting in the production of Th1 cytokines such as TNF-α and IFN-γ. aai.org
When combined with low doses of recombinant human IL-2 (rhIL-2), Phosphostim induces a specific and significant, though transient, amplification of effector-memory Vγ9Vδ2 T cells in the blood. aai.org This response typically peaks and then returns to baseline levels within 10 to 15 days. aai.org Interestingly, repeated infusions of BrHPP and rhIL-2 can lead to a less vigorous expansion, suggesting a potential exhaustion of the response over time. aai.org The duration of the IL-2 co-treatment does not appear to extend the duration of the γδ T-cell increase. aai.org
Evaluation of Dose-Response Relationships in Preclinical Models
Preclinical studies in non-human primates have been instrumental in establishing the dose-response relationship for this compound. aai.org The amplification of primate γδ T cells is clearly dependent on the administered dose of BrHPP, as measured by both the percentage of Vγ9+ cells among CD3+ T cells and the absolute count of γδ cells. aai.org
A clear dose-dependent effect on the in vivo expansion of γδ cells has been observed, with a threshold for response noted above 0.12 mg/kg of BrHPP when co-administered with IL-2. aai.org Strikingly, at the highest doses tested, a more than 200-fold increase in blood γδ cells was achieved. aai.org These dose-finding studies are critical for determining the optimal dosing regimen for potential therapeutic applications. aai.orgcatapult.org.uk
| BrHPP Dose (mg/kg) | Observed Effect on Vγ9Vδ2 T-Cells | Reference |
|---|---|---|
| 0.12 | Threshold for response observed above this dose. | aai.org |
| 0.12 - 48 | Dose-dependent increase in the percentage and absolute count of circulating γδ cells. | aai.org |
| Highest Dose Tested | >200-fold increase in blood γδ cells. | aai.org |
Preclinical Efficacy in Disease Models (Mechanistic Focus)
Anti-Tumor Cytotoxic Activity in In Vitro and Animal Cancer Models (e.g., Renal Cell Carcinoma)
This compound, a synthetic phosphoantigen, demonstrates significant anti-tumor activity by selectively activating a subset of T lymphocytes known as Vγ9Vδ2 T cells. nih.govnih.gov The active pharmaceutical ingredient in Phosphostim is bromohydrin pyrophosphate (BrHPP). aai.org Preclinical studies have shown that these activated T cells can recognize and kill a wide array of tumor cells, including those from lymphoma, leukemia, breast carcinoma, and renal cell carcinoma (RCC). aai.org
In the context of renal cell carcinoma, a cancer type known for its resistance to conventional treatments, Phosphostim has shown promise in ex vivo models. nih.gov Vγ9Vδ2 T cells sourced from patients with metastatic RCC were successfully expanded in vitro by stimulating peripheral blood mononuclear cells (PBMCs) with Phosphostim and Interleukin-2 (IL-2). nih.gov In studies involving 15 RCC patients, Vγ9Vδ2 T cells were effectively amplified in 11 cases. nih.gov These expanded Vγ9Vδ2 T cells adopted an effector/memory phenotype and expressed activation markers. nih.gov
Crucially, these Phosphostim-activated T cells demonstrated a selective and potent lytic capability against autologous primary renal tumor cells, while leaving normal renal cells unharmed. nih.gov The mechanism of this tumor cell killing is multifaceted, involving the perforin-granzyme pathway for inducing apoptosis. nih.gov The cytotoxic response is also dependent on the T-cell receptor (TCR) and the Natural Killer Group 2, member D (NKG2D) receptor. nih.gov This is complemented by the observation that primary renal tumor cells often show increased expression of MHC class I-related molecules A or B (MICA/B), which are ligands for the activating NKG2D receptor. nih.gov
Similar efficacy has been observed in hematological malignancies. In studies on multiple myeloma (MM), culturing PBMCs from newly diagnosed patients with Phosphostim and IL-2 for 14 days resulted in a 100-fold expansion of Vγ9Vδ2 T cells in 78% of cases. nih.gov These expanded cells were highly effective at killing the vast majority (13 out of 14) of myeloma cell lines tested, as well as primary myeloma cells, without harming normal CD34+ cells. nih.gov
Table 1: Summary of In Vitro Anti-Tumor Activity of Phosphostim-Activated Vγ9Vδ2 T Cells
| Cancer Type | Key Findings | Mechanism of Action | Reference |
|---|
| Renal Cell Carcinoma (RCC) | Expanded Vγ9Vδ2 T cells selectively kill autologous primary renal tumor cells, but not normal renal cells. | - Perforin-granzyme pathway
Antiviral Activity in In Vitro Systems (e.g., Inhibition of HCV Replication)
The immunomodulatory properties of this compound extend to antiviral activities, specifically through the activation of Vγ9Vδ2 T cells. nih.gov Research has demonstrated that Phosphostim can induce the inhibition of Hepatitis C Virus (HCV) replication. nih.gov This effect is not due to a direct action of the compound on the virus itself, but is mediated by the host's immune cells. nih.gov
In an in vitro model utilizing a subgenomic HCV replicon system in hepatoma cells, the activation of Vγ9Vδ2 T lymphocytes by non-peptidic antigens led to a significant inhibition of HCV replication. nih.gov When peripheral blood mononuclear cells (PBMCs) from HCV patients were co-cultured with the replicon-containing cells and treated with Phosphostim (BrHPP), HCV replication was markedly inhibited. nih.gov
The primary mechanism behind this antiviral effect is the production and release of antiviral cytokines, most notably Interferon-gamma (IFN-γ). nih.gov The stimulation of Vγ9Vδ2 T cells with Phosphostim induces the secretion of IFN-γ, which in turn triggers intracellular pathways that suppress viral replication without causing the death of the host cell (a non-cytolytic mechanism). nih.govnih.gov Supernatants from these activated cell cultures were sufficient to inhibit HCV replication, confirming that the antiviral activity is mediated by soluble factors and does not require direct cell-to-cell contact. nih.gov This IFN-γ-mediated response is crucial, as the ability of T cells to produce this cytokine during the acute phase of HCV infection is associated with viral clearance. nih.gov
Table 2: Summary of In Vitro Antiviral Activity of this compound
| Virus Model | System Used | Key Findings | Mechanism of Action | Reference |
|---|
| Hepatitis C Virus (HCV) | Subgenomic HCV replicon in hepatoma cells co-cultured with human PBMCs. | - Phosphostim (BrHPP) treatment inhibited subgenomic HCV replication.
Comparative Analysis and Synergistic Research with Phosphostim Sodium
Synergistic Effects with Co-Stimulatory Agents
The therapeutic potential of Vγ9Vδ2 T-cell activation can be significantly amplified by co-administration with other immune-stimulating molecules, most notably cytokines that promote T-cell survival and proliferation.
Interleukin-2 (B1167480) (IL-2) is a cytokine crucial for the survival, proliferation, and effector function of T cells. nih.gov In the context of Vγ9Vδ2 T-cell immunotherapy, the combination of a phosphoantigen stimulus (either direct, or indirect via Phosphostim sodium) with exogenous IL-2 results in a powerful synergistic effect. While the phosphoantigen provides the specific signal for TCR-mediated activation, IL-2 provides a critical secondary signal that promotes the robust expansion and effector differentiation of the activated T cells. nih.govresearchgate.net
Studies have shown that combining phosphoantigen treatment with IL-2 leads to a dramatic surge in the transcription of genes associated with T-cell activation and effector functions. nih.govresearchgate.net This combination significantly enhances the proliferation of Vγ9Vδ2 T cells and boosts their production of key anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov This synergy is a cornerstone of many ex vivo expansion protocols for Vγ9Vδ2 T cells intended for adoptive cell therapy.
Effects of IL-2 on Phosphoantigen-Mediated Vγ9Vδ2 T-Cell Activation
| Treatment | Observed Effect | Reference |
|---|---|---|
| Phosphoantigen alone | T-cell activation, cytokine release | frontiersin.org |
| IL-2 alone | Promotes T-cell survival and proliferation | nih.gov |
| Phosphoantigen + IL-2 | Synergistic amplification of T-cell proliferation, enhanced effector functions (e.g., IFN-γ secretion), upregulation of activation-related genes | nih.govresearchgate.net |
The potent, MHC-unrestricted anti-tumor activity of Vγ9Vδ2 T cells has made them an attractive tool for cancer immunotherapy. Preclinical studies are actively exploring the combination of this compound or other Vγ9Vδ2 T-cell activators with other therapeutic modalities to overcome tumor resistance and enhance efficacy. nih.gov
Combinatorial strategies being investigated in preclinical models include:
Combination with Immune Checkpoint Inhibitors (ICIs): While Vγ9Vδ2 T cells are potent killers, their activity can be suppressed by inhibitory signals in the tumor microenvironment, such as the PD-1/PD-L1 axis. Combining Vγ9Vδ2 T-cell activation with ICIs that block these inhibitory pathways is a promising strategy to sustain the anti-tumor immune response. researchgate.net
Combination with Chemotherapy or Radiation: Certain chemotherapeutic agents or radiation therapy can not only kill tumor cells but also modulate the tumor microenvironment to make it more susceptible to immune attack. nih.gov Preclinical data suggests that the timing and sequence of these combinations are critical to maximize synergy and improve outcomes. nih.govnih.gov
Combination with other Cytokines: Beyond IL-2, other cytokines like IL-21 have been shown in preclinical models to enhance the cytolytic reactivity of Vγ9Vδ2 T cells against tumor cells, such as glioblastoma. nih.gov
These preclinical investigations are essential for defining the optimal drug combinations and treatment schedules to harness the full therapeutic potential of this compound-mediated Vγ9Vδ2 T-cell activation in the fight against cancer. nih.gov
Advanced Methodological Approaches in Phosphostim Sodium Research
Analytical Techniques for Characterizing Phosphoantigenic Interactions and Cellular Responses
The study of Phosphostim sodium and other phosphoantigens' interactions with the immune system, particularly with Vγ9Vδ2 T cells, relies on a suite of sophisticated analytical techniques. These methods allow researchers to dissect the cellular and molecular events that underpin the potent immunostimulatory activity of these compounds.
Flow Cytometry for Multiparametric Cellular Analysis
Flow cytometry is an indispensable tool for the detailed characterization of cellular responses to this compound. This high-throughput technology enables the simultaneous measurement of multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light. In the context of this compound research, flow cytometry is extensively used to analyze the activation, proliferation, differentiation, and effector functions of Vγ9Vδ2 T cells. aai.orgnih.govaai.org
Researchers utilize a panel of fluorescently-labeled antibodies to identify specific cell subsets and to quantify the expression of various cell surface and intracellular proteins. nih.govaai.orgfrontiersin.org For instance, the activation of Vγ9Vδ2 T cells following stimulation with this compound can be monitored by measuring the upregulation of activation markers such as CD25 and CD69. aai.orgnih.gov Furthermore, the differentiation of these cells into distinct memory and effector subsets (e.g., naive, central memory, effector memory) can be tracked by analyzing the expression of markers like CD45RA and CD27. aai.orgaai.org
Multiparametric flow cytometry, which can involve the use of ten or more colors, allows for a deep and comprehensive analysis of cellular phenotypes and functions at the single-cell level. ashpublications.orgbmj.com This technique has been crucial in defining functionally distinct subsets of Vγ9Vδ2 T cells and their differential responses to phosphoantigens. ashpublications.org For example, it can be used to simultaneously assess cytokine production (e.g., IFN-γ, TNF-α), degranulation (a measure of cytotoxic potential via CD107a expression), and the expression of various receptors on the cell surface. nih.govtandfonline.com This detailed analysis provides a comprehensive picture of the cellular response to this compound. diva-portal.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. nih.gov In this compound research, ELISA is a cornerstone technique for measuring the levels of cytokines secreted by immune cells, particularly Vγ9Vδ2 T cells, upon activation. aai.orgnih.gov Cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the anti-tumor and anti-microbial effects of Vγ9Vδ2 T cells, and their quantification provides a direct measure of the potency of this compound as an immune activator. aai.orgfrontiersin.org
The "sandwich" ELISA is the most common format used for cytokine detection. nih.govbdbiosciences.com In this setup, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. bdbiosciences.com The sample containing the cytokine is then added, and the cytokine is captured by the antibody. After washing away unbound substances, a second, biotin-labeled detection antibody that also recognizes the cytokine is added, forming a "sandwich" with the cytokine in the middle. nih.gov An enzyme-conjugated streptavidin is then added, which binds to the biotin (B1667282) on the detection antibody. Finally, a substrate for the enzyme is added, resulting in a colored product. The intensity of the color, which is proportional to the amount of cytokine present, is measured using a microplate reader. protocols.io
ELISA is a highly sensitive and specific technique, capable of detecting cytokine concentrations in the picogram per milliliter (pg/mL) range. nih.govbdbiosciences.com This sensitivity is crucial for accurately measuring the levels of cytokines produced in response to this compound, both in in vitro cell culture supernatants and in in vivo samples such as serum. aai.orgtandfonline.com
Table 1: Cytokine Production by Vγ9Vδ2 T cells in Response to Phosphoantigen Stimulation
| Cytokine | Method of Detection | Key Finding | Reference(s) |
| IFN-γ | ELISA, Intracellular Flow Cytometry | Increased production upon stimulation with Phosphostim (BrHPP) and other phosphoantigens. | aai.orgfrontiersin.org |
| TNF-α | ELISA, Intracellular Flow Cytometry | Rapid and significant secretion following phosphoantigen activation. | aai.orgfrontiersin.org |
| IL-4 | ELISA | Generally low to no production, indicating a Th1-biased response. | frontiersin.org |
| IL-10 | ELISA | Low levels detected, suggesting a pro-inflammatory rather than regulatory response. | nih.govfrontiersin.org |
Phosphoimmunoblotting for Kinase Activation and Signal Transduction Studies
Phosphoimmunoblotting, a specialized form of Western blotting, is a powerful technique used to investigate the intracellular signaling pathways activated by this compound. This method specifically detects the phosphorylated forms of proteins, which is a key event in signal transduction cascades. When this compound engages its cellular target, it triggers a chain of phosphorylation events that ultimately lead to the activation of transcription factors and the expression of genes involved in the immune response.
The process involves separating proteins from cell lysates by gel electrophoresis and transferring them to a membrane. The membrane is then probed with primary antibodies that are specific for the phosphorylated form of a particular signaling protein, such as a kinase. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, generating a signal that can be visualized and quantified.
Studies using phosphoimmunoblotting have shown that stimulation of Vγ9Vδ2 T cells with phosphoantigens leads to the rapid phosphorylation and activation of key kinases involved in T-cell receptor (TCR) signaling pathways. nih.govulisboa.pt These include kinases in the MEK/Erk and PI-3K/Akt pathways. nih.govulisboa.ptplos.org By identifying which proteins become phosphorylated and the kinetics of their activation, researchers can map the signaling networks that are switched on by this compound, providing a deeper understanding of its mechanism of action at the molecular level. nih.govplos.org
Isothermal Titration Calorimetry for Ligand-Receptor Binding Affinity Measurements
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with binding interactions between molecules in solution. cureffi.orgupm.esnih.gov It is considered the gold standard for characterizing the thermodynamics of ligand-receptor interactions because it provides a complete thermodynamic profile of the binding event in a single experiment. upm.es In the context of this compound research, ITC is used to measure the binding affinity between phosphoantigens and their receptors, such as the B30.2 domain of Butyrophilin 3A1 (BTN3A1). mdpi.comnih.govbiorxiv.org
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the receptor protein. cureffi.org The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) as the two molecules interact. cureffi.orgupm.es As the titration proceeds, the receptor becomes saturated with the ligand, and the heat signal diminishes.
The data obtained from an ITC experiment can be used to determine several key thermodynamic parameters:
Binding Affinity (KD): A measure of the strength of the interaction.
Stoichiometry (n): The ratio of ligand to receptor in the complex.
Enthalpy Change (ΔH): The heat released or absorbed during binding.
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.
ITC studies have been instrumental in demonstrating the direct, albeit sometimes weak, interaction between phosphoantigens and the intracellular domains of butyrophilin proteins, which is a critical step in the activation of Vγ9Vδ2 T cells. mdpi.comnih.govbiorxiv.org These measurements have also been used to compare the binding affinities of different phosphoantigens and to investigate how these interactions are influenced by the presence of other proteins. biorxiv.orgnih.gov
Table 2: Binding Affinities of Phosphoantigens to Butyrophilin Domains Measured by ITC
| Phosphoantigen | Binding Partner(s) | Dissociation Constant (KD) | Key Finding | Reference(s) |
| HMBPP | BTN3A1 B30.2 | ~1.64 µM | Direct binding to the intracellular domain of BTN3A1. | biorxiv.org |
| HMBPP | BTN2A1 B30.2 + BTN3A1 B30.2 | ~46.8 nM | Binding affinity is significantly enhanced in the presence of BTN2A1. | biorxiv.org |
| DMAPP | BTN3A1 B30.2 | ~120 µM | Weaker binding affinity compared to HMBPP. | biorxiv.org |
| DMAPP | BTN2A1 B30.2 + BTN3A1 B30.2 | ~12.3 µM | DMAPP also acts as a "molecular glue" to promote the association of BTN2A1 and BTN3A1. | biorxiv.org |
Establishment and Utilization of Relevant Preclinical Models
To accurately assess the immunological activity of this compound, it is essential to utilize preclinical models that faithfully recapitulate the complex interactions within the human immune system. Standard models are often inadequate, necessitating the development and use of specialized in vitro and in vivo systems.
Development of Complex In Vitro Co-culture Systems for Immune Cell Interactions
Simple monoculture models, where a single cell type is studied in isolation, cannot capture the dynamic interplay between tumor cells and immune cells that dictates therapeutic outcomes. mdpi.com Therefore, complex in vitro co-culture systems have become indispensable tools in this compound research. nih.gov These models bring together multiple cell types in a controlled environment to simulate specific aspects of the cancer-immunity cycle. nih.gov
Several types of co-culture systems have been developed to study phosphoantigen-mediated immune responses:
PBMC and Tumor Cell Co-cultures: A common approach involves co-culturing human PBMCs, which contain Vγ9Vδ2 T cells, with various cancer cell lines. researchgate.net In these systems, researchers can evaluate the ability of this compound to induce T-cell-mediated lysis of tumor cells. researchgate.net A more advanced iteration involves first treating tumor cells with a phosphoantigen prodrug, which allows for uptake and processing, before co-culturing them with purified Vγ9Vδ2 T cells. acs.org The resulting T cell activation, measured by cytokine secretion, serves as a sensitive indicator of the drug's efficacy. acs.org
Antigen-Presenting Cell (APC) Involvement: To model the role of APCs, co-cultures can include dendritic cells (DCs). In one study, DCs were pre-treated with an aminobisphosphonate (which, like Phosphostim, causes phosphoantigen accumulation) before being co-cultured with autologous PBMCs. nih.gov This method was shown to successfully expand functional γδ T cells. nih.gov However, the same study noted that pre-treating DCs with BrHPP (Phosphostim) itself was not efficient in their specific protocol, highlighting the need for careful optimization of these complex systems. nih.gov
Disease-Specific Models: Co-culture models can be tailored to investigate activity in specific disease contexts. For example, a system using PBMCs co-cultured with cells containing a subgenomic Hepatitis C virus (HCV) replicon was used to study antiviral immunity. oup.com Stimulation of the PBMCs with a phosphoantigen led to Vγ9Vδ2 T cell activation and the release of IFN-γ and TNF-α, which in turn inhibited HCV replication in the target cells, demonstrating a non-cytolytic antiviral effect. oup.com
The development of these models requires careful consideration of factors like the ratio of different cell types and the differentiation state of immune cells (e.g., macrophages) to ensure a stable and physiologically relevant system. nih.gov
| Co-culture Model Type | Cellular Components | Research Purpose | Key Readouts | Reference |
|---|---|---|---|---|
| Tumor-Immune Effector Cell | Cancer cell lines (e.g., leukemia, melanoma), Purified Vγ9Vδ2 T cells | Evaluate direct T-cell activation and cytotoxicity by phosphoantigens or their prodrugs. | IFN-γ, TNF-α secretion; Tumor cell lysis. | acs.orgfrontiersin.org |
| APC-Mediated T Cell Expansion | Dendritic Cells (DCs), Peripheral Blood Mononuclear Cells (PBMCs) | Assess the role of APCs in processing and presenting antigens to expand γδ T cells. | γδ T cell proliferation rate and purity. | nih.gov |
| Infectious Disease Model | PBMCs, Cells with viral replicons (e.g., HCV) | Investigate non-cytolytic antiviral activity mediated by activated γδ T cells. | Inhibition of viral replication; Cytokine profiling. | oup.com |
Selection and Characterization of Appropriate Animal Models (e.g., Humanized Mouse Models) for Immunological Research
While in vitro models are invaluable, in vivo studies are critical for understanding the systemic effects of immunotherapies. A major challenge for studying this compound is that its target cell population, Vγ9Vδ2 T cells, are abundant in primates but absent in conventional laboratory mice, rendering these models unsuitable for efficacy studies. frontiersin.org To address this, researchers have turned to more relevant animal models.
Nonhuman Primate (NHP) Models: NHPs, such as cynomolgus monkeys (Macaca fascicularis), represent a highly relevant preclinical model because their γδ T cell subsets are highly homologous to the phosphoantigen-reactive cells found in humans. aai.org Research has demonstrated that Vγ9Vδ2 T cells in these animals can be effectively manipulated in vivo using BrHPP (Phosphostim). aai.org Studies in cynomolgus monkeys have shown a clear dose-dependent increase in the percentage of circulating γδ T cells following administration of Phosphostim, providing crucial in vivo proof-of-concept for its biological activity. aai.org
Humanized Mouse Models: An alternative and increasingly sophisticated approach is the use of humanized mice. nih.gov These are immunodeficient mice that have been engrafted with human hematopoietic stem cells (HSCs), peripheral blood mononuclear cells (PBMCs), or tissues, leading to the development of a functional human immune system. herabiolabs.comfrontiersin.org These models offer a powerful platform to study human-specific immune responses to therapies like Phosphostim in an in vivo setting. nih.gov
HSC-Engrafted Mice: Models engrafted with human CD34+ HSCs develop a multi-lineage human immune system, including T cells, B cells, and innate immune cells, making them suitable for longer-term studies of immunotherapies. herabiolabs.comfrontiersin.org
Tumor Xenograft Models: A common application involves co-engrafting immunodeficient mice with human tumor cells and human immune components. nih.gov For instance, lymphopenic SCID mice transplanted with human tumors have been used to evaluate the anti-tumor efficacy of adoptively transferred human γδ T cells. ulisboa.pt Such models are essential for assessing how Phosphostim might enhance the tumor-killing capacity of the human immune system in a complex living organism.
The development of these advanced animal models, from NHPs that naturally share relevant immune features to humanized mice that are engineered to have a human immune system, is critical for the clinical translation of this compound and related immunotherapies. nih.gov
| Animal Model | Key Characteristics | Advantages for Phosphostim Research | Limitations | Reference |
|---|---|---|---|---|
| Nonhuman Primates (e.g., Cynomolgus Monkey) | Possess γδ T cell subsets highly homologous to human phosphoantigen-reactive cells. | Allows for in vivo study of Vγ9Vδ2 T cell manipulation with an intact, naturally developed primate immune system. Provides relevant pharmacokinetic and pharmacodynamic data. | High cost, significant ethical considerations, limited availability. | aai.org |
| Humanized Mice (e.g., HSC-engrafted NSG/SRG mice) | Immunodeficient mice engrafted with human hematopoietic stem cells or immune cells, developing a functional human immune system. | Enables in vivo evaluation of human-specific immunotherapies. Allows for co-engraftment of patient-derived tumors and immune cells for personalized medicine studies. Highly flexible and customizable. | Incomplete reconstitution of all human immune components (e.g., suboptimal B cell function in some models), potential for graft-versus-host disease, expensive. | nih.govherabiolabs.comfrontiersin.orgulisboa.pt |
Future Directions in Phosphostim Sodium Academic Research
Elucidation of Fine-tuned Molecular Recognition Mechanisms by the Vγ9Vδ2 TCR Complex
A primary focus of future research is to unravel the exact molecular choreography of how the Vγ9Vδ2 T cell receptor (TCR) complex recognizes phosphoantigens. While it is established that this recognition is dependent on the Vγ9Vδ2 TCR, the process does not fit the classical antigen presentation paradigm. ijbs.com A critical player in this process is the Butyrophilin 3A1 (BTN3A1) molecule, which is considered essential for the presentation of phosphoantigens to the Vγ9Vδ2 TCR. nih.gov
Future research will likely concentrate on several key questions:
The Nature of the Ligand: Is Phosphostim sodium itself the direct ligand for the TCR, or does it induce conformational changes in BTN3A1 that the TCR then recognizes? Current models propose different hypotheses: one suggests that intracellular binding of phosphoantigens to the B30.2 domain of BTN3A1 triggers an "inside-out" signal, altering the extracellular portion of BTN3A1 for TCR recognition. nih.gov Another model posits that phosphoantigens might be presented more directly by the extracellular domain of BTN3A1. nih.gov
Structural Basis of Recognition: High-resolution structural studies, such as cryo-electron microscopy, are needed to visualize the entire Vγ9Vδ2 TCR-BTN3A1-phosphoantigen complex. This would clarify the stoichiometry and specific molecular contacts that confer the fine-tuned recognition. It has been shown that all complementarity-determining regions (CDRs) of the Vγ9Vδ2 TCR are involved in the recognition of prenyl pyrophosphates. ijbs.com
Accessory Molecules: The potential role of other cell surface molecules in modulating this interaction remains an area for exploration. While BTN3A1 is key, other molecules like BTN2A1 have been implicated, and the involvement of molecules such as the F0–F1 ATP synthase has also been proposed, although its role as a presenting molecule is not confirmed. nih.govfrontiersin.org Recent studies have also identified that some TCR Vγ9Vδ2 cells can recognize the MHC-related molecule 1 (MR1) in a butyrophilin-independent manner, suggesting alternative recognition pathways exist. frontiersin.orgnih.gov
| Molecule | Type | Proposed Role in Phosphoantigen Recognition | Citation |
| Vγ9Vδ2 TCR | T Cell Receptor | Directly binds to the antigen/BTN3A1 complex; all CDRs are involved. | ijbs.com |
| BTN3A1 (CD277) | Butyrophilin | Essential for presenting phosphoantigens; binds intracellularly to phosphoantigens via its B30.2 domain, leading to extracellular changes recognized by the TCR. | ijbs.comnih.gov |
| BTN2A1 | Butyrophilin | May form heterodimers with BTN3A1 to facilitate TCR triggering. | frontiersin.org |
| MR1 | MHC-related protein | Can present self-antigens to a subset of Vγ9Vδ2 T cells, independent of butyrophilin. | frontiersin.orgnih.govresearchgate.net |
| F0–F1 ATP synthase | Enzyme | Proposed as a potential presenting molecule for phosphoantigens, though this is not yet confirmed. | nih.gov |
Exploration of Novel Downstream Signaling Cascades and Transcriptional Profiles
Upon TCR engagement by Phosphostim, a cascade of intracellular signaling events is initiated, leading to T cell activation, proliferation, and effector functions. While major pathways have been identified, a more granular understanding is required.
Future research directions include:
High-Throughput Transcriptomics: RNA-sequencing on Vγ9Vδ2 T cells stimulated with Phosphostim can reveal the full spectrum of transcriptional changes. nih.gov Comparing these profiles with those induced by natural phosphoantigens like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) or by direct TCR cross-linking can identify unique signatures. plos.org Studies have already shown that phosphoantigen stimulation leads to a dramatic surge in transcription. nih.govnih.gov
Novel Signaling Nodes: While activation of MEK/Erk and PI-3K/Akt pathways is known, proteomics and phosphoproteomics can identify previously unappreciated signaling intermediates and crosstalk. plos.orgulisboa.pt For instance, the interplay between TCR signaling and other pathways, such as Notch signaling, has been shown to be crucial, with Notch inhibition downregulating key effector genes. nih.govnih.gov
Epigenetic Regulation: Investigation into how Phosphostim stimulation alters the epigenetic landscape of Vγ9Vδ2 T cells is a nascent field. Understanding changes in DNA methylation and histone modifications could explain the long-term functional programming and memory characteristics of these cells. Fetal Vγ9Vδ2 T cells already show a pre-programmed effector phenotype, suggesting an underlying epigenetic regulation. pnas.org
| Pathway/Factor | Effect of Phosphoantigen Stimulation | Research Focus | Citation |
| MEK/Erk & PI-3K/Akt | Rapidly activated, required for cytokine secretion and anti-tumor function. | Identifying upstream activators and downstream substrates specific to phosphoantigen stimulation. | plos.orgulisboa.pt |
| Notch Signaling | Crosstalk with TCR signaling; inhibition reduces effector functions. | Elucidating the mechanism of transcriptional crosstalk and its impact on cell fate decisions. | nih.govnih.gov |
| T-bet & Eomesodermin | Transcription factors induced by IL-2, promoting IFN-γ production. | Understanding how Phosphostim-induced TCR signals synergize with cytokine signals to regulate these factors. | nih.gov |
| Vitamin D Receptor (VDR) | Up-regulated in activated γδ T cells; VDR ligands modulate the response. | Investigating the immunoregulatory role of the Vitamin D pathway on phosphoantigen-stimulated cells. | aai.org |
| Calcium Flux | Increased upon ligand-TCR interaction. | Dissecting the specific role of calcium-dependent signaling pathways in Vγ9Vδ2 T cell effector functions. | amazonaws.com |
Development of Advanced Preclinical Models for In-depth Mechanistic Studies
A significant hurdle in translating basic findings into clinical applications is the lack of ideal animal models, as the Vγ9Vδ2 T cell subset responsive to phosphoantigens is largely restricted to primates. aai.org Overcoming this limitation is crucial for future research.
Future directions in model development include:
Humanized Mouse Models: The development of mice engrafted with a human immune system (HIS mice) allows for the in vivo study of Phosphostim's effects on human Vγ9Vδ2 T cells. Improving these models to achieve better γδ T cell reconstitution and function is a key goal.
Novel Animal Models: Recent research has identified the alpaca as a non-primate species that possesses a BTN3/Vγ9Vδ2 T cell system, offering a unique and valuable model for comparative immunology and mechanistic studies. researchgate.net
Advanced In Vitro Systems: The use of 3D organoids and "tumor-on-a-chip" microfluidic devices co-cultured with immune cells can create more physiologically relevant systems for studying the complex interactions within the human tumor microenvironment following Phosphostim treatment.
Non-Human Primate Studies: The cynomolgus monkey model remains highly valuable for preclinical assessment of in vivo pharmacodynamics, such as the activation, proliferation, and cytokine release profile of Vγ9Vδ2 T cells following Phosphostim administration. aai.org
| Model Type | Advantages | Challenges/Limitations | Citation |
| Non-Human Primates (e.g., Cynomolgus) | High homology to human Vγ9Vδ2 T cell system; allows in vivo testing of synthetic phosphoantigens. | Cost, ethical considerations, limited availability. | aai.org |
| Humanized Mice (HIS models) | Allows study of human immune cells in vivo; can be used for efficacy and toxicity studies. | Incomplete or skewed human immune reconstitution, potential for graft-versus-host disease. | tandfonline.com |
| Alpaca Model | First non-primate species identified with a functional BTN3/Vγ9Vδ2 T cell system. | Differences from human system need full characterization; availability of specific reagents. | researchgate.net |
| 3D Organoids / "Tumor-on-a-chip" | High physiological relevance for studying TME interactions; allows for patient-specific modeling. | Technical complexity, validation required, may not capture systemic immune responses. |
Q & A
Basic Research Questions
Q. How can researchers determine the optimal concentration range of Phosphostim Sodium for in vitro studies?
- Methodological Approach : Begin with dose-response experiments using a logarithmic concentration gradient (e.g., 0.1–100 µM). Use assays like phosphatidylcholine quantification (e.g., colorimetric assays) to measure cellular responses . Include negative controls (vehicle-only) and positive controls (known bioactive compounds). Validate results with triplicate trials and statistical analysis (e.g., ANOVA with post-hoc tests) to identify the EC50 value .
Q. What are the standard protocols for assessing this compound’s bioavailability in preclinical models?
- Methodological Approach : Use pharmacokinetic studies in rodent models, administering this compound orally and intravenously. Collect plasma samples at timed intervals and quantify via HPLC or LC-MS. Calculate bioavailability using the formula: . Ensure compliance with ethical guidelines for animal studies .
Q. How should researchers design controlled experiments to isolate this compound’s effects from confounding variables?
- Methodological Approach : Implement randomized block designs or crossover studies to minimize variability. Use blinding for treatment administration and data analysis. Include placebo groups and account for batch-to-batch variability in compound synthesis. Document all steps in a standardized protocol (e.g., PRISMA guidelines for transparency) .
Advanced Research Questions
Q. What strategies are effective in reconciling contradictory findings on this compound’s mechanism of action across studies?
- Methodological Approach : Conduct a systematic review with strict inclusion criteria (e.g., peer-reviewed studies from 2013–2023). Use tools like PubMed and Google Scholar for literature aggregation . Perform meta-analysis to quantify effect sizes and heterogeneity (e.g., I² statistic). Explore methodological differences (e.g., cell lines, assay sensitivity) as potential sources of contradiction .
Q. Which statistical methods are most robust for analyzing non-linear dose-response relationships of this compound?
- Methodological Approach : Apply non-linear regression models (e.g., sigmoidal curves using Hill equations) to fit dose-response data. Use software like GraphPad Prism or R for modeling. Validate with Akaike Information Criterion (AIC) to compare model fits. For skewed data, consider non-parametric tests (e.g., Kruskal-Wallis) .
Q. How can the PICOT framework be applied to formulate clinical research questions on this compound’s therapeutic potential?
- Methodological Approach : Structure questions around:
- P opulation (e.g., hypertensive adults),
- I ntervention (this compound dosage),
- C omparison (standard therapy),
- O utcome (blood pressure reduction),
- T ime (12-week trial).
Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Data Analysis and Interpretation
Q. What are the best practices for handling outliers in this compound experimental datasets?
- Methodological Approach : Predefine outlier exclusion criteria (e.g., data points ±3 SD from mean). Use Grubbs’ test or Dixon’s Q-test for statistical identification. Report excluded data transparently in supplementary materials. Sensitivity analysis (with and without outliers) is recommended to assess impact .
Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?
- Methodological Approach : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets. Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Apply machine learning (e.g., Random Forest) to identify predictive biomarkers .
Tables for Reference
Table 1 : Key Parameters for this compound Bioavailability Studies
| Parameter | Method | Reference |
|---|---|---|
| Plasma Half-life (t₁/₂) | LC-MS Quantification | |
| AUC (Area Under Curve) | Trapezoidal Rule Calculation | |
| Bioavailability (F) |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Batch Variability | Source compounds from certified suppliers; validate purity via NMR |
| Confounding Variables | Use stratified randomization; document environmental conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
